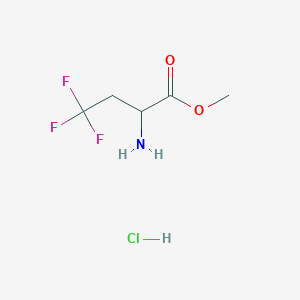
2-アミノ-4,4,4-トリフルオロブタン酸メチル塩酸塩
概要
説明
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is a fluorinated organic compound with the molecular formula C5H9ClF3NO2 and a molecular weight of 207.58 . This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific research and industrial applications.
科学的研究の応用
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme mechanisms and protein interactions.
生化学分析
Biochemical Properties
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with amino acid metabolic enzymes, influencing their activity and stability . The nature of these interactions often involves binding to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s trifluoromethyl group is particularly important in these interactions, as it can form strong hydrogen bonds and electrostatic interactions with amino acid residues in the enzyme’s active site.
Cellular Effects
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it has been observed to alter the expression of genes involved in amino acid metabolism and transport. Additionally, this compound can impact cellular signaling pathways, such as the MAPK/ERK pathway, leading to changes in cell proliferation and survival. Its effects on cellular metabolism include alterations in the levels of key metabolites and changes in metabolic flux.
Molecular Mechanism
The molecular mechanism of action of Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound’s trifluoromethyl group plays a crucial role in its binding interactions, allowing it to form strong hydrogen bonds and electrostatic interactions with target biomolecules. This can lead to the inhibition of specific enzymes, such as those involved in amino acid metabolism, or the activation of signaling pathways that regulate gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride can change over time. Studies have shown that the compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods . The long-term effects on cellular function have been observed in both in vitro and in vivo studies, with some studies reporting changes in cell viability and metabolic activity over time. The stability and degradation of the compound are important factors to consider when designing experiments and interpreting results.
Dosage Effects in Animal Models
The effects of Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride vary with different dosages in animal models. At lower doses, the compound has been shown to have minimal toxic effects, while higher doses can lead to adverse effects such as toxicity and changes in metabolic activity . Threshold effects have been observed, where the compound’s impact on cellular function and metabolism becomes more pronounced at higher concentrations. It is important to carefully control the dosage in animal studies to avoid potential toxic effects and accurately assess the compound’s biological activity.
Metabolic Pathways
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is involved in several metabolic pathways, including those related to amino acid metabolism. It interacts with enzymes and cofactors that regulate these pathways, leading to changes in metabolic flux and metabolite levels. The compound’s trifluoromethyl group can influence the activity of enzymes involved in these pathways, resulting in alterations in the production and utilization of key metabolites. Understanding the metabolic pathways affected by this compound is crucial for elucidating its biological effects and potential therapeutic applications.
Transport and Distribution
The transport and distribution of Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride within cells and tissues involve interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported into cells via amino acid transporters and subsequently distributed to various organelles. The binding of the compound to specific proteins can also influence its distribution and localization within cells.
Subcellular Localization
The subcellular localization of Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is an important factor in its activity and function . The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. For instance, it may localize to the mitochondria, where it can influence metabolic processes and energy production. The subcellular localization of the compound can also affect its interactions with other biomolecules and its overall biological activity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride typically involves the alkylation of glycine Schiff base with trifluoromethyl iodide (CF3-CH2-I) under basic conditions. This reaction forms a Ni(II) complex, which is subsequently disassembled to reclaim the chiral auxiliary and produce the target compound . The reaction conditions often include the use of recyclable chiral auxiliaries and basic environments to facilitate the alkylation process.
Industrial Production Methods
For large-scale production, the synthesis method is adapted to handle quantities exceeding 150 grams. The process involves forming a Ni(II) complex with glycine Schiff base, followed by alkylation with CF3-CH2-I. The resultant alkylated Ni(II) complex is then disassembled to yield the target compound . This method ensures high purity and yield, making it suitable for industrial applications.
化学反応の分析
Types of Reactions
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The amino group can be oxidized or reduced under specific conditions.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the amino group to form different functional groups.
作用機序
The mechanism of action of Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride involves its interaction with molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins and enzymes. This interaction can modulate enzyme activity and protein function, making it a valuable tool in biochemical studies .
類似化合物との比較
Similar Compounds
Uniqueness
Methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride is unique due to its trifluoromethyl group, which imparts distinct chemical properties such as increased metabolic stability and enhanced lipophilicity. These properties make it particularly valuable in drug design and biochemical research, where it can serve as a bioisostere for leucine .
特性
IUPAC Name |
methyl 2-amino-4,4,4-trifluorobutanoate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8F3NO2.ClH/c1-11-4(10)3(9)2-5(6,7)8;/h3H,2,9H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGNXCVKSJMQRV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC(F)(F)F)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9ClF3NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1007583-54-1 | |
| Record name | methyl 2-amino-4,4,4-trifluorobutanoate hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
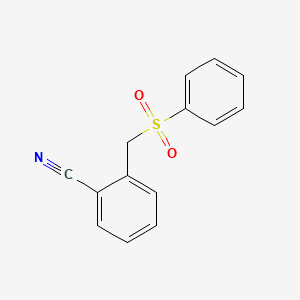
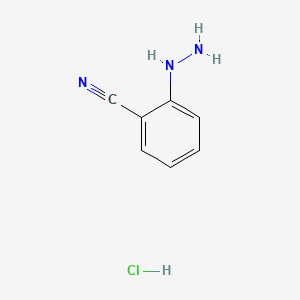
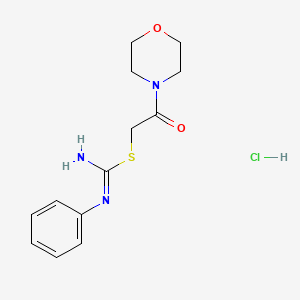
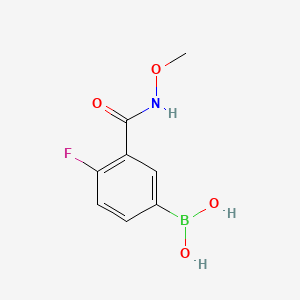

![(1R,2R)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417939.png)
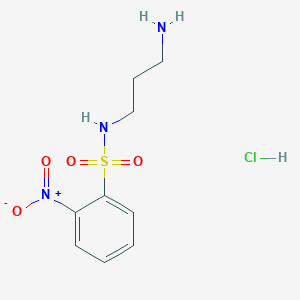
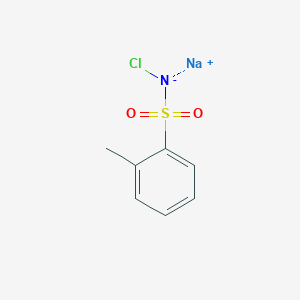
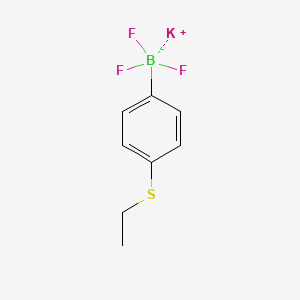
![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)
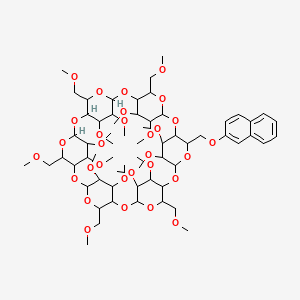
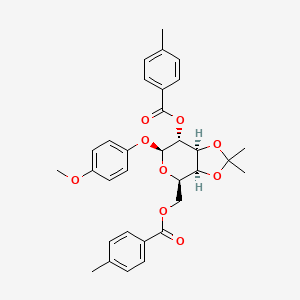
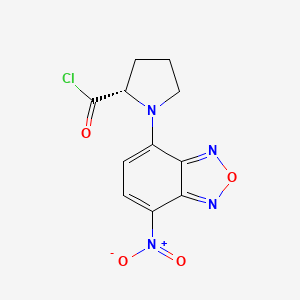
![ethyl 5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylate](/img/structure/B1417955.png)
